molecular formula C12H12N2O4S B10956346 ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate

ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate

Cat. No.: B10956346
M. Wt: 280.30 g/mol
InChI Key: JTIRLIQHVMGHMQ-YVMONPNESA-N
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Description

Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a nitro group (–NO2) attached to a thiophene ring. Cyanoacrylates are known for their adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-ethyl-4-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(5-ethyl-4-amino(2-thienyl))prop-2-enoate.

    Reduction: 2-cyano-3-(5-ethyl-4-nitro(2-thienyl))propanoic acid.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is primarily based on its ability to form strong covalent bonds with various substrates. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the carbon-carbon double bond, making it more reactive towards nucleophiles. The nitro group also contributes to the compound’s reactivity by stabilizing the transition state during chemical reactions.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate can be compared with other cyanoacrylates, such as:

    Ethyl cyanoacetate: Lacks the nitro group and thiophene ring, making it less reactive.

    Methyl cyanoacrylate: Similar adhesive properties but different ester group.

    Butyl cyanoacrylate: Used in medical adhesives due to its lower toxicity.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C12H12N2O4S/c1-3-11-10(14(16)17)6-9(19-11)5-8(7-13)12(15)18-4-2/h5-6H,3-4H2,1-2H3/b8-5-

InChI Key

JTIRLIQHVMGHMQ-YVMONPNESA-N

Isomeric SMILES

CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OCC)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=C(S1)C=C(C#N)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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